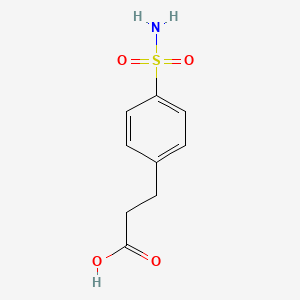
3-(4-Sulfamoylphenyl)propanoic acid
Übersicht
Beschreibung
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID ist eine organische Verbindung, die zur Klasse der Phenylpropansäuren gehört. Diese Verbindungen zeichnen sich durch einen Benzolring aus, der mit einer Propansäure konjugiert ist. Es handelt sich um ein kleines Molekül mit der Summenformel C₉H₁₁NO₄S und einem Molekulargewicht von 229,253 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID beinhaltet typischerweise die Sulfonierung von 4-Aminophenylpropansäure. Die Reaktionsbedingungen umfassen oft die Verwendung von Schwefelsäure oder Chlorsulfonsäure als Sulfonierungsmittel. Die Reaktion wird unter kontrollierten Temperaturen durchgeführt, um die selektive Bildung der Sulfonamidgruppe zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID umfasst großtechnische Sulfonierungsverfahren. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in eine Aminogruppe umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung substituierter aromatischer Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Enzymen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es die Carboanhydrase-Enzyme hemmt, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen. Die Hemmung dieser Enzyme kann zu therapeutischen Wirkungen wie reduzierter Entzündung und antimikrobieller Aktivität führen .
Wirkmechanismus
The mechanism of action of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects such as reduced inflammation and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Aminophenyl)propansäure: Ähnliche Struktur, jedoch ohne die Sulfonamidgruppe.
3-(4-Chlorsulfonylphenyl)propansäure: Enthält eine Chlorsulfonylgruppe anstelle einer Aminosulfonylgruppe.
Einzigartigkeit
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID ist aufgrund seiner spezifischen Sulfonamidgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es besonders wertvoll in der medizinischen Chemie für die Entwicklung neuer Therapeutika .
Biologische Aktivität
3-(4-Sulfamoylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 229.25 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the propanoic acid moiety suggests additional interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties . The sulfonamide group is recognized for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 15.625 - 62.5 | Antistaphylococcal |
| Ciprofloxacin | 0.381 | Reference |
The mechanism of action involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group interacts with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low cytotoxicity levels . -
In Vivo Studies :
In vivo experiments have shown that certain derivatives exhibit significant antitumor activity against mouse lymphoid leukemia models, although some compounds did not demonstrate efficacy against specific cancer types . -
High-Throughput Screening :
High-throughput screening methods have been employed to assess the activity spectra of various derivatives, revealing a broad range of potential applications including anticancer and antimicrobial activities .
Eigenschaften
CAS-Nummer |
90610-69-8 |
|---|---|
Molekularformel |
C9H10NO4S- |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
3-(4-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |
InChI-Schlüssel |
JUEONDBIBADVGD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














